N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide: is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide typically involves the following steps:
Formation of the Imidazopyridine Core: This step involves the cyclization of a suitable precursor to form the imidazopyridine ring.
Acetamide Formation: The imidazopyridine derivative is then reacted with 2,5-dimethylphenylamine to form the acetamide derivative. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazopyridine ring, using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide involves its interaction with specific molecular targets in the cell. The compound binds to certain proteins or enzymes, inhibiting their activity and thereby affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)acetamide: A simpler analog without the imidazopyridine ring.
2-(2,5-Dimethylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide: A related compound with a tetrahydroimidazopyridine ring.
Uniqueness
N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide is unique due to the presence of the fluoroimidazopyridine ring, which imparts distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16FN3O |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C17H16FN3O/c1-11-3-4-12(2)15(7-11)20-17(22)8-14-10-21-9-13(18)5-6-16(21)19-14/h3-7,9-10H,8H2,1-2H3,(H,20,22) |
InChI Key |
WOKIWIIINSKPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.